N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide
Description
Chemical Identity: N-[(2S)-Butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide (CAS: 205934-46-9) is a chiral isoquinoline carboxamide derivative with the molecular formula C₂₁H₂₁ClN₂O and a molecular weight of 352.857 g/mol . Its structure features a 2-chlorophenyl group at the 1-position of the isoquinoline core and an N-methyl-N-(2S-butan-2-yl) carboxamide substituent at the 3-position. The stereochemistry at the sec-butyl group (2S configuration) distinguishes it from its enantiomer, (R)-PK11195, a well-characterized ligand for the Translocator Protein (TSPO) .
Biological Relevance: This compound is structurally related to (R)-PK11195, a prototypical TSPO ligand used in positron emission tomography (PET) imaging to assess neuroinflammation and mitochondrial dysfunction in neurodegenerative diseases and cancer . TSPO, located on the outer mitochondrial membrane, regulates cholesterol transport and oxidative metabolism .
Properties
IUPAC Name |
N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14-8-4-5-9-15(14)19(23-18)16-10-6-7-11-17(16)21/h4-13H,3H2,1-2H3,(H,22,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIYNJKCPZOFQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)NC(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-N-Desmethyl-PK 11195 involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which is introduced via a nucleophilic substitution reaction.
N-Desmethylation: The final step involves the removal of a methyl group from the nitrogen atom, which can be achieved using various demethylation agents.
Industrial Production Methods
Industrial production of ®-(-)-N-Desmethyl-PK 11195 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-(-)-N-Desmethyl-PK 11195 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-(-)-N-Desmethyl-PK 11195 can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
®-(-)-N-Desmethyl-PK 11195 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of radioligands for PET studies.
Biology: Used to study the role of peripheral benzodiazepine receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and inflammation.
Industry: Used in the production of radioligands for diagnostic imaging
Mechanism of Action
®-(-)-N-Desmethyl-PK 11195 exerts its effects by binding to peripheral benzodiazepine receptors. These receptors are involved in various cellular processes, including the regulation of mitochondrial function and the production of reactive oxygen species. By binding to these receptors, ®-(-)-N-Desmethyl-PK 11195 can modulate these processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues :
The compound is compared below with structurally related TSPO ligands and enantiomers, emphasizing differences in stereochemistry, binding affinity, and applications.
¹CBR = Central Benzodiazepine Receptor.
Critical Analysis :
Enantiomeric Differences: The (2S)-enantiomer and (R)-PK11195 share identical molecular formulas but differ in stereochemistry. (R)-PK11195 exhibits nanomolar TSPO affinity (Ki ~1.6–4.7 nM) and is widely used in PET imaging . its enantiomers) .
Structural Analogues: DPA-714: A pyrazolo-pyrimidine derivative with improved selectivity and pharmacokinetics over PK11195, enabling enhanced PET signal-to-noise ratios in glioma imaging . SSR180575: A pyridazinoindole-based ligand with sub-nanomolar TSPO affinity, demonstrating structural diversification strategies to optimize binding and metabolic stability .
Functional Comparisons: While PK11195 derivatives primarily target TSPO, compounds like (S)-N-benzyl-tetrahydroisoquinoline-carboxamide () lack TSPO activity, highlighting the importance of the isoquinoline core and substituent positioning for receptor engagement.
Clinical and Research Utility: (R)-PK11195 remains a benchmark for TSPO ligand development despite limitations like high plasma protein binding and nonspecific uptake . Newer ligands (e.g., DPA-714) address these issues but require further validation in human studies.
Biological Activity
N-[(2S)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide, also known as a derivative of isoquinoline, has garnered attention due to its biological activity, particularly in relation to peripheral benzodiazepine receptors (PBRs). This compound is significant in various biological processes, including inflammation and neurodegeneration, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H19ClN2O |
| Molecular Weight | 348.83 g/mol |
| InChI Key | InChI=1S/C20H19ClN2O/c1-3-13(2)22-20(24)18-12-14... |
The compound exhibits a complex structure that contributes to its interaction with biological targets, particularly receptors involved in neurological functions.
Peripheral Benzodiazepine Receptor Interaction
This compound is primarily studied for its role as a ligand for peripheral benzodiazepine receptors (PBRs). PBRs are implicated in various physiological and pathological processes, including:
- Neuroprotection : The compound has shown potential in protecting neuronal cells from degeneration.
- Anti-inflammatory Effects : It may modulate inflammatory responses, which is critical in conditions such as neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound. For instance:
-
Neuroprotection Studies : In vitro experiments demonstrated that the compound could reduce apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests a protective mechanism against neurodegeneration.
- Study Reference : Research indicated that treatment with this compound resulted in a significant decrease in markers of oxidative stress in neuronal cells .
-
Inflammation Modulation : Another study explored the effects of this compound on inflammatory cytokine release in microglial cells. Results showed that it inhibited the release of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
- Study Reference : The compound was found to downregulate TNF-alpha and IL-6 production in activated microglia .
Comparative Biological Activity Table
The following table summarizes the biological activities of this compound compared to other known compounds targeting PBRs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
